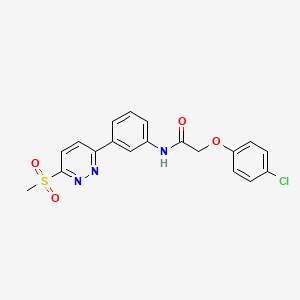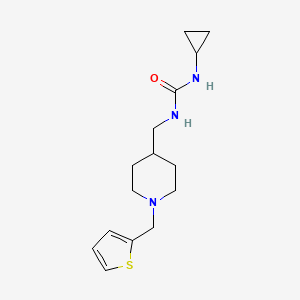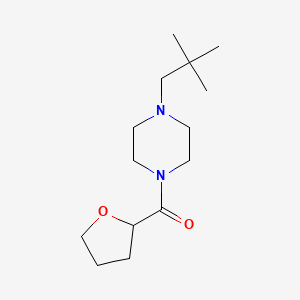
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with dimethylamino phenyl groups are often used in the synthesis of dyes and pigments . They are also used as photosensitizers . The presence of delocalized π-electrons, donor and acceptor moieties, hydrogen bonds, and weak Van der Waals forces induce high non-linearity in these organic crystals .
Molecular Structure Analysis
The structure of similar compounds is often modeled using software like Gaussian09W and GaussView6.0.16 employing B3LYP and 6–31+G(d) basis set .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of methanol as the solvent by using the slow evaporation technique .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often investigated using spectra (FT-IR, UV–vis, and 1H-NMR) investigations, and the use of density functional theory (DFT) along with time-dependent density functional theory (TD-DFT) .科学的研究の応用
Nonlinear Optical Materials
The extensive use of nonlinear optical (NLO) materials in science and technology has led researchers to explore novel compounds suitable for applications such as optical computing, optical data storage, and optical switching. QCC, synthesized via aldol condensation and carboxamide formation, exhibits promising NLO properties. Key features include:
Linear and Nonlinear Optical Characteristics: QCC dissolved in polar solvents (such as DMSO, DMF, and ethanol) has been studied for its linear and third-order nonlinear optical properties. The nonlinear refractive index (n₂) of QCC is attributed to negative nonlinearity due to self-defocusing effects, while the nonlinear absorption coefficient (β) indicates behaviors of saturable absorption (SA) and reverse saturable absorption (RSA). The TNLO susceptibility (χ³) of QCC in polar solvents is on the order of 10⁻⁷ esu .
Antibacterial Activity
The length of the amide side chain at the ortho-position of the 2-phenyl group significantly affects QCC’s antibacterial activity. Further studies are needed to explore its potential in combating bacterial infections .
Antitumor Properties
While specific details about QCC’s antitumor activity are not explicitly mentioned, its structural features and potential interactions with biological systems warrant further investigation. Researchers may explore its effects on cancer cells and tumor growth .
Photophysical Properties
QCC’s photophysical properties, including electronic transitions, absorption spectra, and fluorescence behavior, can be studied using techniques like FT-IR, UV–vis, and 1H-NMR. Density functional theory (DFT) and time-dependent density functional theory (TD-DFT) can provide insights into its electronic structure and reactivity .
Catalysts and Synthesis
QCC’s synthesis involves aldol condensation and carboxamide formation. Researchers have also explored catalysts based on silver nanoparticles for related compounds. Investigating alternative synthetic routes and optimizing reaction conditions could enhance its applicability .
Other Potential Applications
While not explicitly reported, QCC’s unique structure suggests potential applications beyond the mentioned fields. Researchers may explore its behavior in other contexts, such as molecular sensors, drug delivery systems, or organic electronics.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-22(2)18-10-7-16(8-11-18)20(23)14-21-26(24,25)19-12-9-15-5-3-4-6-17(15)13-19/h7-13,20-21,23H,3-6,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZCVDVCBHRHLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide](/img/structure/B2819923.png)
![Sodium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B2819924.png)
![tert-butyl N-{2-[(3-bromo-4-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2819927.png)
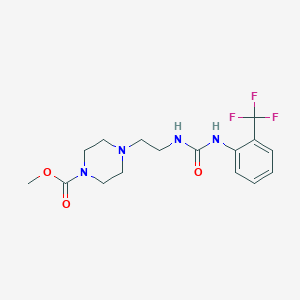

![N-(1,3-benzodioxol-5-yl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2819932.png)
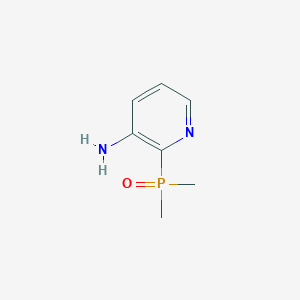
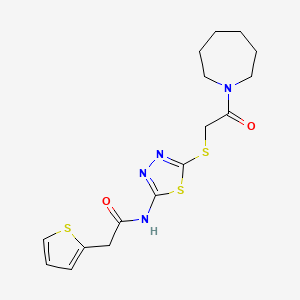
![Ethyl 6-amino-2-[(4-chlorophenyl)sulfanylmethyl]-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2819936.png)
![1-[3-(2-Fluorophenyl)propanoyl]-N-pyridin-2-ylpyrrolidine-3-carboxamide](/img/structure/B2819937.png)
